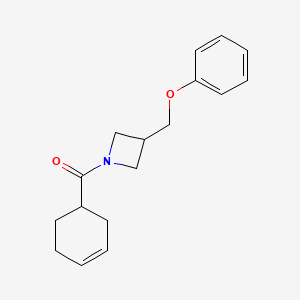

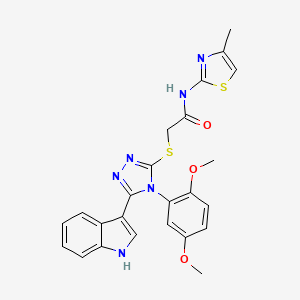

![molecular formula C16H15F2N5O2 B2894444 N-(1-(叔丁基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)-2,6-二氟苯甲酰胺 CAS No. 919840-96-3](/img/structure/B2894444.png)

N-(1-(叔丁基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)-2,6-二氟苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves several key characteristics of the core molecule . A chemical set in excess of 400 compounds was synthesized to give 3,6,7-substituted pyrazolo[1,5-a]pyrimidinecarboxamides . The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines presents two possible tautomeric forms: the 1H- and 2H-isomers . They can present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .

Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidines are diverse and complex. For instance, the transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidines depend on their specific structure and substituents . For instance, the compound “1-tert-butyl-3-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine” has a molecular weight of 331.414 .

科学研究应用

抗肿瘤活性和衍生物的合成

对与天然产物相关的 novel 1,2,4-恶二唑和三氟甲基吡啶的研究表明,掺入吡唑和吡唑并[3,4-d]嘧啶等生物活性部分以修饰分子的亲脂性非常重要。此修饰旨在增强生物活性单元通过细胞壁屏障的转运,展示了对一系列细胞系的体外潜在抗肿瘤活性 (Maftei 等人,2016)。

催化合成

研究还探索了喹唑啉-4(3H)-酮和吡唑并[4,3-d]嘧啶-7(6H)-酮的催化合成,突出了分子碘在氧化偶联过程中的效用。这项研究展示了吡唑并[3,4-d]嘧啶衍生物在合成关键中间体(包括参与西地那非合成的中间体)中的化学多功能性和潜在应用,展示了它们在药物化学和药物发现中的相关性 (Mohammed, Vishwakarma, & Bharate, 2015)。

生物活性和分子相互作用

1-甲基异鸟嘌呤的吡唑并[3,4-d]嘧啶类似物的合成及其对腺苷受体亲和性的评估为理解分子相互作用和设计受体靶向治疗提供了直接应用。这项研究提供了腺苷受体亲和性的结构要求方面的见解,可能指导新型治疗剂的开发 (Harden, Quinn, & Scammells, 1991)。

抗癌和抗炎特性

进一步的研究集中在吡唑并[3,4-d]嘧啶作为潜在抗癌剂的合成和评估。例如,探索这些化合物对癌细胞系的抗增殖特性及其在抑制脱乙酰酶中的作用为癌症治疗提供了有希望的途径。这突出了该化合物用于探测生物途径和识别药物开发的分子靶标的效用 (Mulakayala 等人,2012)。

作用机制

未来方向

The future directions for research on pyrazolo[3,4-d]pyrimidines are promising. These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . They have potential applications in various human diseases, including cancer, inflammation, and neurological disorders .

属性

IUPAC Name |

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N5O2/c1-16(2,3)23-13-9(7-20-23)15(25)22(8-19-13)21-14(24)12-10(17)5-4-6-11(12)18/h4-8H,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFHQORZGWAECU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

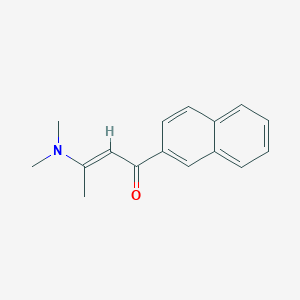

![N-[[4-(2-Aminoethyl)phenyl]methyl]-1,3-benzothiazole-4-carboxamide;hydrochloride](/img/structure/B2894361.png)

![(E)-4-(Dimethylamino)-N-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]but-2-enamide](/img/structure/B2894363.png)

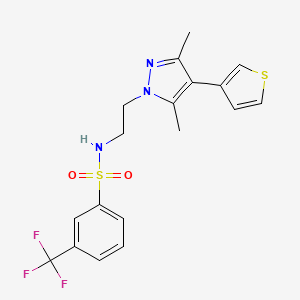

![4-methoxy-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)benzenesulfonamide](/img/structure/B2894366.png)

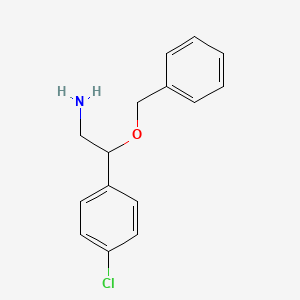

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-benzyl-1,3,4-oxadiazol-2-yl)urea](/img/structure/B2894372.png)

![Tert-butyl N-(1-azaspiro[3.3]heptan-6-ylmethyl)carbamate;hydrochloride](/img/structure/B2894375.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2894384.png)